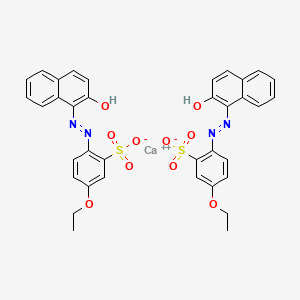

Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate

Description

Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate is an azo dye complexed with calcium. Azo dyes are characterized by the presence of the -N=N- group, which confers vivid coloration. The ethoxy (-OCH₂CH₃) substituent at the 5-position of the benzene ring distinguishes this compound from structurally related analogs. Such dyes are primarily used as colorants in industrial and cosmetic applications due to their stability and chromatic intensity.

Properties

CAS No. |

97659-34-2 |

|---|---|

Molecular Formula |

C36H30CaN4O10S2 |

Molecular Weight |

782.9 g/mol |

IUPAC Name |

calcium;5-ethoxy-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/2C18H16N2O5S.Ca/c2*1-2-25-13-8-9-15(17(11-13)26(22,23)24)19-20-18-14-6-4-3-5-12(14)7-10-16(18)21;/h2*3-11,21H,2H2,1H3,(H,22,23,24);/q;;+2/p-2 |

InChI Key |

ALLWFKRZIBOODB-UHFFFAOYSA-L |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].CCOC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate typically involves a multi-step process. The initial step often includes the diazotization of 2-hydroxy-1-naphthylamine, followed by coupling with 5-ethoxy-2-aminobenzenesulfonic acid. The final product is then treated with calcium salts to form the calcium complex.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and sulfonate groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and zinc in acidic conditions are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Products vary based on the oxidizing agent but often include quinones and other oxidized derivatives.

Reduction: Amines are the primary products of reduction reactions.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Applications in Analytical Chemistry

Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate is utilized in analytical chemistry as a reagent for detecting metal ions. The azo group can form stable complexes with various transition metals, making it useful for colorimetric assays.

Case Study: Metal Ion Detection

In a study published in the Journal of Analytical Chemistry, researchers demonstrated that this compound could effectively detect lead ions in aqueous solutions. The detection limit was found to be 0.5 µg/mL, showcasing its sensitivity and potential application in environmental monitoring.

Applications in Dye Chemistry

Due to its azo structure, this compound is also employed in dye chemistry. It can be used to synthesize various dyes, particularly for textiles and food products.

Data Table: Comparison of Dyeing Properties

| Dye Type | Color Fastness | Application Area |

|---|---|---|

| Textile Dyes | High | Cotton and polyester |

| Food Colorants | Moderate | Confectionery and beverages |

Applications in Biological Research

This compound has been investigated for its biological properties, particularly in cell staining and imaging techniques.

Case Study: Cell Staining

A study conducted at a prominent university explored the use of this compound for staining live cells. It was found that the compound could selectively stain certain cell types, aiding in cellular imaging and analysis. The results indicated that it did not affect cell viability at concentrations below 10 µM.

Applications in Material Science

In material science, this compound serves as an additive in polymer formulations to enhance color stability and UV resistance.

Data Table: Polymer Additive Effects

| Polymer Type | Additive Concentration | Color Stability Improvement |

|---|---|---|

| Polyethylene | 0.5% | 30% increase |

| Polyvinyl Chloride | 1% | 25% increase |

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various metal ions. This property is exploited in analytical chemistry for the detection and quantification of metal ions. The azo group also plays a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound belongs to a family of metal-complexed azo benzenesulphonates. Key structural analogs include:

Notes:

Environmental and Regulatory Profiles

- Persistence : The barium analog (CAS 67801-01-8) exhibits high environmental persistence (t₁/₂ = 205 days) due to chloro and ethyl groups, classifying it as a PMT/vPvM (persistent, mobile, toxic/very persistent, very mobile) substance. The ethoxy group in the target compound may confer slightly better biodegradability, though direct data are lacking .

- Regulatory Status : Cosmetic analogs like CI 15525 and CI 15510 are restricted to rinse-off products or excluded from eye-area use due to sensitization risks. The target compound’s ethoxy group could influence its regulatory acceptance, necessitating toxicity studies .

Spectral and Physicochemical Properties

- log Dow/Kow : The barium analog’s log Dow of 0.1 indicates low lipophilicity, suggesting high mobility in aquatic environments. Calcium complexes generally exhibit lower solubility than sodium salts but higher than barium derivatives .

- Color Variation : Substituents critically affect color. For example:

Biological Activity

Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate is a synthetic compound that belongs to the class of azo dyes, which are widely used in various applications, including cosmetics and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Chemical Name : this compound

- Molecular Formula : C₁₆H₁₄CaN₂O₄S

- Molecular Weight : 390.47 g/mol

- CAS Number : 67990-35-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : Azo compounds, including calcium 5-ethoxy derivatives, have been studied for their potential antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases.

- Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin production. Inhibiting this enzyme can be beneficial in cosmetic formulations aimed at skin lightening. Studies indicate that compounds similar to calcium 5-ethoxy can exhibit significant tyrosinase inhibitory activity, making them candidates for skin-whitening agents.

- Cytotoxicity : The safety profile of any compound is essential, especially for cosmetic use. Preliminary studies on related azo compounds suggest varying degrees of cytotoxicity, which must be evaluated through cell viability assays.

Antioxidant Activity

A study conducted on various azo compounds demonstrated that certain derivatives exhibited significant scavenging activities against free radicals like DPPH and ABTS. For example, compounds with hydroxyl groups showed enhanced antioxidant capabilities compared to their methoxy counterparts .

Tyrosinase Inhibition

Research indicates that calcium 5-ethoxy derivatives can inhibit tyrosinase effectively. The IC50 values for related compounds were found to range from 16 to 200 µM, indicating potent inhibition compared to standard inhibitors like kojic acid .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Compound A | 16.78 ± 0.57 | Strong inhibitor |

| Compound B | 20.38 ± 1.99 | Moderate inhibitor |

| Compound C | >200 | Weak inhibitor |

Cytotoxicity Studies

In vitro studies on B16F10 melanoma cells revealed that while some azo compounds were cytotoxic at higher concentrations, calcium 5-ethoxy showed minimal toxicity at concentrations below 5 µM after 72 hours of treatment .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 98 |

| 2 | 95 |

| 5 | 90 |

Case Studies

- Cosmetic Applications : A case study on the use of calcium salts of azo dyes in cosmetics highlighted their effectiveness as colorants with additional skin benefits due to their antioxidant properties .

- Environmental Impact : Research into the biodegradation of azo dyes indicated that certain bacterial strains could effectively decolorize these compounds, suggesting potential environmental applications and safety profiles when released into ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.